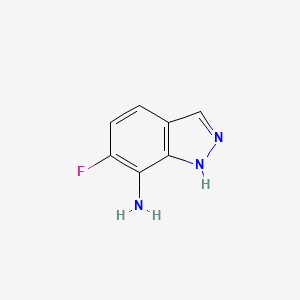

6-Fluoro-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRHVZMDQXIKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches to 6 Fluoro 1h Indazol 7 Amine and Its Analogues

Retrosynthetic Analysis and Key Precursor Derivations for the Indazole Core

Retrosynthetic analysis of 6-fluoro-1H-indazol-7-amine reveals several potential synthetic pathways originating from readily available starting materials. The core challenge lies in the regioselective installation of the fluorine atom at the C6 position and the amine group at the C7 position, adjacent to the ring fusion.

A primary disconnection strategy involves breaking the N1-N2 bond of the pyrazole (B372694) ring. This approach leads back to a diazotized 2-amino-3-fluoro-substituted aromatic precursor. A more common and practical approach, however, involves the formation of the N-N bond via cyclization of a suitably substituted benzene (B151609) derivative. A logical retrosynthetic pathway would identify a 2,3-disubstituted-4-fluoronitrobenzene as a key intermediate. The nitro group serves as a precursor to the 7-amino functionality, while the adjacent substituent at the 2-position is engineered to facilitate the cyclization and formation of the pyrazole ring.

Key Precursor Classes:

Ortho-Nitro Ketones/Aldehydes: A precursor such as 2-acetyl-3-fluoro-6-nitroaniline could undergo condensation to form a hydrazone or oxime, followed by reductive cyclization to construct the indazole core. semanticscholar.org

Ortho-Amino Benzonitriles: A 2-amino-3-fluoro-6-nitrobenzonitrile derivative can be a versatile precursor. The cyano group can be transformed into an imine, which then cyclizes to form the indazole ring.

Fluorinated Anilines: Starting from commercially available 3-fluoroaniline or 2,3-difluorobenzoic acid allows for the early introduction of the crucial fluorine substituent, guiding the subsequent substitution and cyclization steps. researchgate.net

A plausible synthetic route would begin with a fluorinated aromatic compound, introduce a nitro group which will become the 7-amino group, and then build the functionality required for the pyrazole ring closure.

Novel Cyclization Reactions for Indazole Ring System Construction

The construction of the indazole ring is the cornerstone of the synthesis. Modern methodologies have moved beyond classical methods, offering milder conditions, greater functional group tolerance, and improved efficiency.

Transition metal catalysis has revolutionized heterocycle synthesis. benthamdirect.comresearchgate.net For indazoles, palladium- and rhodium-catalyzed reactions are particularly prominent. nih.govresearchgate.net A powerful strategy involves the intramolecular C-H amination of aryl hydrazones. For instance, palladium acetate in the presence of co-oxidants like copper(II) acetate can effectively catalyze the cyclization of benzophenone hydrazones under relatively mild conditions, tolerating various functional groups. acs.orgresearchgate.net Rhodium(III)-catalyzed C-H activation, often in concert with copper catalysts, enables the cascade annulation of substrates like imidates with nitrosobenzenes to form the 1H-indazole core. nih.govnih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Cu(OAc)₂ | Aryl Hydrazones | Intramolecular C-H Amination | Mild conditions, good functional group tolerance. | acs.org |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Imidates + Nitrosobenzenes | C-H Activation / Annulation | Redox-neutral, forms 1H-indazoles efficiently. | nih.gov |

| Pd(OAc)₂ / Ligand | 2-Halobenzophenone Tosylhydrazones | Intramolecular Buchwald-Hartwig Amination | Applicable to acid/base-sensitive substrates. | researchgate.net |

| Cu(OAc)₂ / O₂ | o-Amino N-H Ketimines | Oxidative N-N Bond Formation | Uses oxygen as the terminal oxidant. | nih.gov |

Reductive cyclization is a classic yet continually evolving strategy for indazole synthesis, typically starting from ortho-nitro aromatic compounds. The Cadogan reaction, which involves the deoxygenative cyclization of o-nitrobenzylidene amines or related substrates using phosphines or phosphites, is a well-established method. acs.orgorganic-chemistry.org Recent advancements have led to milder reaction conditions. For example, tri-n-butylphosphine can promote the reductive cyclization of ortho-imino-nitrobenzenes at lower temperatures than traditionally required. acs.org Another approach involves the reductive cyclization of o-nitro-ketoximes, which can be achieved using carbon monoxide in the presence of an iron carbonyl complex catalyst to yield 1H-indazoles. semanticscholar.org Mechanistic studies suggest that these reactions may proceed through nitrene intermediates, although non-nitrene pathways have also been proposed. nih.gov

| Reducing Agent/System | Substrate Type | Common Name | Key Features | Reference |

|---|---|---|---|---|

| Trialkylphosphines/Phosphites | o-Nitroimines, o-Nitroazobenzenes | Cadogan Cyclization | Classic method, recent improvements for milder conditions. | acs.orgnih.gov |

| [Cp*Fe(CO)₂]₂ / CO | o-Nitro-ketoximes | Metal-Catalyzed Reduction | Converts ketoximes to 1H-indazoles. | semanticscholar.org |

| MoO₂Cl₂(dmf)₂ / Ph₃P | o-Nitrobenzylidene Amines | Microwave-Assisted Reduction | Provides 2-aryl-2H-indazoles in good yields. | organic-chemistry.org |

Cycloaddition reactions offer a powerful and convergent route to the indazole core by forming the five-membered pyrazole ring in a single step. wikipedia.org The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is particularly effective. wikipedia.org In this approach, a 1,3-dipole reacts with a dipolarophile. For indazole synthesis, the reaction between an in situ-generated diazo compound or nitrile imine (the 1,3-dipole) and an aryne, typically benzyne (the dipolarophile), is a common strategy. acs.orgacs.org This method provides rapid access to substituted 1H-indazoles under mild conditions. acs.orgorganic-chemistry.org Another elegant variation is the reaction of sydnones with arynes, which proceeds via a [3+2] cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide to afford 2H-indazoles with high regioselectivity. nih.gov

| 1,3-Dipole | Dipolarophile | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Nitrile Imines (in situ) | Benzyne (in situ) | [3+2] Cycloaddition | Rapid (often <5 min), convergent route to N(1)-C(3) disubstituted indazoles. | acs.org |

| Diazo Compounds (from N-tosylhydrazones) | Benzyne (in situ) | [3+2] Cycloaddition | Uses readily available starting materials. | organic-chemistry.org |

| Sydnones | Benzyne (in situ) | [3+2] Cycloaddition / retro-[4+2] | Highly regioselective for 2H-indazoles, mild conditions. | nih.gov |

Regioselective Fluorination Methodologies and Their Synthetic Implications

The incorporation of fluorine into pharmaceutical compounds can significantly enhance metabolic stability and binding affinity. In the synthesis of this compound, the regioselective introduction of the fluorine atom is a critical step. Two primary strategies exist: direct fluorination of a pre-formed indazole nucleus and building the ring from a pre-fluorinated precursor.

Direct C-H fluorination of the indazole core is challenging due to issues with regioselectivity. While methods for direct C3-fluorination of 2H-indazoles using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) have been developed, selective fluorination at the C6 position is not well-established and remains a significant synthetic hurdle. organic-chemistry.org

Consequently, the most reliable and widely used strategy is a "bottom-up" approach that begins with a commercially available, regiochemically defined fluorinated aromatic compound. This ensures the fluorine atom is correctly positioned from the outset. This approach provides unambiguous control over the fluorine's location, simplifying purification and characterization.

| Fluorinated Starting Material | Synthetic Utility | Reference |

|---|---|---|

| 2,3-Difluorobenzoic Acid | Provides the F at C7 and a handle for further functionalization. One fluorine is later replaced. | researchgate.net |

| 3-Fluoro-5-methylphenol | Used in the synthesis of the natural product Nigeglanine, demonstrating the utility of fluorinated phenols. | nih.gov |

| Various Fluorinated Anilines | Common starting points for building substituted indazoles. | General Knowledge |

Strategic Introduction and Derivatization of the Amine Functionality

The introduction of the 7-amino group is typically accomplished late in the synthetic sequence by the reduction of a precursor functional group. The most common and reliable precursor for an aromatic amine is a nitro group (-NO₂). The synthesis is designed to carry the nitro group through several steps before its final transformation. This strategy is advantageous because the electron-withdrawing nature of the nitro group can influence the reactivity and regioselectivity of earlier synthetic steps.

The reduction of the nitro group to the desired amine can be achieved using a variety of well-established methods, selected based on the tolerance of other functional groups present in the molecule.

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean, high-yielding, but can reduce other functional groups (e.g., alkenes, alkynes). |

| Dissolving Metal Reduction | SnCl₂/HCl, Fe/HCl, Zn/CH₃COOH | Classic, robust, and cost-effective methods tolerant of many functional groups. |

| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate with a catalyst (e.g., Pd/C) | Avoids the use of high-pressure hydrogen gas. |

Once installed, the 7-amino group can be derivatized to produce a library of analogues. Standard transformations include N-alkylation, N-acylation, and formation of sulfonamides, allowing for systematic exploration of the structure-activity relationship of the final compounds. Protecting group strategies may be necessary to mask the reactivity of the amine during subsequent synthetic manipulations. mdpi.com

Nucleophilic Aromatic Substitution Routes for Amine Installation

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry, providing a powerful platform for the modification of aromatic rings. In the context of this compound synthesis, SNAr reactions are pivotal for introducing the C7-amino group. This typically involves the displacement of a suitable leaving group, often a halide, by an amine nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. nih.govnih.gov

While the traditional SNAr mechanism proceeds via a two-step addition-elimination sequence, recent studies have provided evidence for concerted mechanisms in certain cases. nih.gov The efficiency of these reactions can be influenced by factors such as the nature of the solvent, the base employed, and the presence of catalysts. For instance, the use of microwave assistance can significantly accelerate reaction times and improve yields in acid-catalyzed nucleophilic heteroaromatic substitutions. enamine.net

A common strategy involves the reaction of a di-halogenated precursor, such as 2,6-difluorobenzonitrile, with a nitrogen nucleophile. The regioselectivity of the substitution is a key consideration, and is often directed by the electronic properties of the substituents on the indazole ring.

Reduction of Nitro Precursors to Amino-Indazoles

An alternative and widely employed strategy for the synthesis of amino-indazoles involves the reduction of a corresponding nitro-indazole precursor. This approach is particularly valuable as nitro groups can be readily introduced onto the indazole scaffold via electrophilic nitration. A variety of reducing agents can be employed to effect the transformation of the nitro group to an amine.

Commonly used methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or the use of metal reductants such as iron, tin, or zinc in the presence of an acid. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. For example, catalytic hydrogenation is generally a mild and efficient method that tolerates a wide range of functional groups.

The synthesis of 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been successfully achieved through the reduction of the corresponding 6-nitro compounds. researchgate.net This highlights the general applicability of this reductive strategy in the preparation of various amino-indazole analogs.

Mannich-Type Reactions for Side-Chain Introduction

Mannich-type reactions represent a powerful tool for the introduction of aminomethyl side-chains onto various scaffolds. researchgate.netresearchgate.net This three-component condensation reaction involves an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. In the context of indazole chemistry, Mannich reactions can be utilized to introduce functionalized side-chains at various positions on the indazole core, thereby expanding the chemical space of accessible analogs.

The reaction proceeds via the formation of an iminium ion from the aldehyde and the amine, which then undergoes nucleophilic attack by the enolizable carbonyl compound or another nucleophilic species. researchgate.net The versatility of the Mannich reaction allows for the incorporation of a wide range of substituents, depending on the choice of the starting amine and aldehyde. This methodology provides a direct route to β-amino carbonyl derivatives and other valuable building blocks for further synthetic transformations. researchgate.net

Functionalization of the Indazole Core: Chemo- and Regioselective Transformations

Once the this compound core has been synthesized, further functionalization is often desired to modulate its physicochemical and biological properties. This section explores various chemo- and regioselective transformations that can be employed to modify the indazole ring and its substituents.

Amine Acylation and Alkylation Strategies

The primary amine at the C7-position of this compound provides a convenient handle for a variety of functionalization reactions. Acylation and alkylation are two of the most common strategies employed to introduce new substituents at this position.

Acylation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. This reaction leads to the formation of an amide linkage, which can be used to introduce a wide range of functional groups. For example, the acylation of 4-amino-indazole has been successfully employed in the synthesis of various derivatives. nih.gov

Alkylation involves the introduction of an alkyl group onto the amine nitrogen. This can be accomplished using various alkylating agents, such as alkyl halides or sulfonates. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is another powerful method for introducing alkyl groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. nih.govmdpi.comchemrxiv.orgtcichemicals.com These reactions are highly effective for the arylation and heteroarylation of the indazole core. nih.govnih.gov

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This methodology has been successfully applied to the C7-position of the indazole ring, allowing for the introduction of a diverse array of aryl and heteroaryl substituents. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and regioselectivity. nih.govnih.gov The versatility of the Suzuki-Miyaura reaction makes it a powerful tool for the synthesis of complex indazole derivatives with tailored properties. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl2(PPh3)2 | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | Moderate to Excellent | nih.gov |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl2(dppf)·(DCM) | Novel indazole compounds | Not specified | nih.gov |

| 3-Iodo-1H-indazole | Organoboronic acids | Ferrocene-based Palladium Complex | C-3 Functionalized 1H-indazoles | Up to 95% | mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring itself is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization at various positions. The regioselectivity of these reactions is governed by the electronic properties of the indazole ring and the nature of the attacking reagent.

Electrophilic Aromatic Substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts alkylation and acylation, are common methods for introducing substituents onto the indazole core. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The position of substitution is directed by the existing substituents on the ring. For instance, electron-donating groups tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. nih.gov

Nucleophilic Aromatic Substitution (SNAr) can also occur on the indazole ring, particularly when it is substituted with strong electron-withdrawing groups. As discussed in section 2.4.1, this reaction is a key strategy for introducing amine functionalities.

| Reaction Type | Reagent | Position of Substitution | Reference |

| Bromination | N-Bromosuccinimide | C7 | nih.gov |

| Nitration | Nitrating agent | Varies | masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | Varies | masterorganicchemistry.comyoutube.com |

Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgchem-station.com The methodology relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety. This group coordinates to an organolithium reagent, facilitating the deprotonation of a proximate ortho-position to form a lithiated intermediate that can be trapped by various electrophiles. baranlab.orgunblog.fr

In the context of this compound and its analogues, several functional groups can serve as potential DMGs. The primary amino group at the C-7 position is a potent DMG. Additionally, the nitrogen atoms of the indazole ring itself can direct metalation. The N1-H of the indazole is the most acidic proton and will be deprotonated first by a strong base like n-butyllithium (n-BuLi). Therefore, at least two equivalents of the organolithium base are typically required to effect deprotonation of a C-H bond on the aromatic ring.

The primary amino group at C-7 would strongly direct lithiation to the C-6 position. However, since this position is already occupied by a fluorine atom, metalation is directed elsewhere. The next most likely site for deprotonation, influenced by the synergistic directing effects of the C-7 amino group and the N1-anion, is the C-5 position.

The general process can be outlined as follows:

Dianion Formation : Treatment of this compound with two or more equivalents of a strong organolithium base (e.g., n-BuLi, s-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) results in the deprotonation of both the N1-position and the C-5 position.

Electrophilic Quench : The resulting dianion is then treated with an electrophile, which selectively reacts at the carbanionic C-5 position.

This strategy allows for the introduction of a wide variety of substituents at the C-5 position of the this compound scaffold. The choice of base and reaction conditions can be critical for achieving high regioselectivity and yield. For instance, the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the rate of metalation. baranlab.org

Table 1: Hypothetical Directed ortho-Metalation of this compound

| Step | Reagents and Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Dianion Formation | 2.2 eq. n-BuLi, THF, -78 °C | This compound dianion (lithiated at N1 and C5) | The N1 proton is deprotonated first, followed by regioselective C-H abstraction at the C5 position. |

| 2. Electrophilic Quench | Electrophile (E+), -78 °C to RT | 5-Substituted-6-fluoro-1H-indazol-7-amine | A wide range of electrophiles can be employed. |

| Example Electrophiles | I2 | 5-Iodo-6-fluoro-1H-indazol-7-amine | Useful for subsequent cross-coupling reactions. |

| DMF (N,N-Dimethylformamide) | 5-Formyl-6-fluoro-1H-indazol-7-amine | Provides a handle for further synthetic transformations. | |

| CO2, then H+ workup | 6-Fluoro-7-amino-1H-indazole-5-carboxylic acid | Introduces a carboxylic acid moiety. |

Schiff Base Formation for Further Derivatization

The primary amine at the C-7 position of this compound provides a versatile handle for derivatization through the formation of Schiff bases (or imines). Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed by the condensation reaction between a primary amine and an aldehyde or a ketone. gsconlinepress.commdpi.com This reaction is generally reversible and can be catalyzed by either an acid or a base. gsconlinepress.com

The formation of a Schiff base from this compound involves reacting the compound with a suitable aldehyde or ketone, often with heating in a solvent like ethanol or methanol, which allows for the removal of the water byproduct to drive the reaction to completion.

This derivatization serves several strategic purposes in synthesis:

Protection of the Amino Group : The imine functionality can serve as a protecting group for the primary amine, preventing it from participating in undesired side reactions during subsequent synthetic steps.

Modulation of Reactivity : The electron-withdrawing nature of the azomethine group can alter the electronic properties of the indazole ring system, influencing the regioselectivity of further reactions like electrophilic aromatic substitution.

Introduction of New Functionality : The Schiff base itself is a functional group that can undergo further transformations. For example, the C=N double bond can be reduced using agents like sodium borohydride (NaBH4) to yield a stable secondary amine, effectively linking the indazole core to another molecular fragment via an amine bridge.

Ligand Synthesis for Metal Complexes : Schiff bases are excellent ligands in coordination chemistry and can form stable complexes with various transition metals. dntb.gov.uanih.gov The resulting organometallic complexes may possess unique catalytic or biological properties.

The versatility of this reaction is enhanced by the wide array of commercially available or readily synthesized aldehydes and ketones, allowing for the introduction of diverse structural motifs.

Table 2: Examples of Schiff Base Formation with this compound

| Aldehyde/Ketone Reactant | Structure | Resulting Schiff Base Derivative | Potential Application |

|---|---|---|---|

| Benzaldehyde | C6H5CHO | N-(Phenylmethylidene)-6-fluoro-1H-indazol-7-amine | Reduction to secondary amine; introduction of a benzyl group. |

| Salicylaldehyde | 2-(HO)C6H4CHO | 2-(((6-Fluoro-1H-indazol-7-yl)imino)methyl)phenol | Ligand for metal complexation due to the chelating hydroxyl group. mdpi.com |

| 4-Pyridinecarboxaldehyde | C5H4NCHO | N-(Pyridin-4-ylmethylene)-6-fluoro-1H-indazol-7-amine | Introduction of a basic heterocyclic moiety. |

Considerations for Research Scale Synthesis and Optimization

The synthesis of this compound and its analogues on a research scale (milligram to gram quantities) requires careful consideration of the synthetic route, reaction conditions, and purification methods to ensure efficiency, reproducibility, and scalability.

Synthetic Route Selection: The choice of the synthetic route is paramount. A common and effective method for constructing the 3-aminoindazole core involves the cyclization of ortho-fluorobenzonitriles with hydrazine. nih.gov For this compound, a plausible starting material would be 2,3-difluorobenzonitrile. The reaction with hydrazine hydrate typically proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom ortho to the nitrile, followed by intramolecular cyclization. This route is often advantageous due to the availability of starting materials and generally good yields. chemicalbook.com

Process Optimization: Once a viable route is established, optimization of reaction parameters is crucial for improving yield and purity. Key factors include:

Solvent : The choice of solvent can significantly impact reaction rates and selectivity.

Temperature : Controlling the reaction temperature is critical to minimize the formation of byproducts.

Reagent Stoichiometry : Precise control over the molar ratios of reactants can maximize the conversion of the limiting reagent and simplify purification.

Catalyst : For certain steps, such as cross-coupling reactions to build more complex analogues, the selection of the appropriate catalyst and ligands is essential for achieving high efficiency. nih.gov

Modern Synthetic Technologies: For scaling up production beyond the initial discovery phase, modern technologies like flow chemistry offer significant advantages over traditional batch processing. acs.orgresearchgate.net Continuous flow reactors allow for:

Enhanced Safety : Unstable or highly reactive intermediates can be generated and consumed in situ in small volumes, minimizing the risks associated with their accumulation. acs.org

Improved Reproducibility : Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality. researchgate.net

Scalability : Increasing production capacity can often be achieved by simply running the reactor for a longer duration, rather than using larger and more cumbersome glassware. acs.org

Structure Activity Relationship Sar Investigations and Rational Design Principles for 6 Fluoro 1h Indazol 7 Amine Derivatives

Exploration of Substituent Effects on Biological Recognition and Potency

The core structure of 1H-indazole-3-amine serves as an effective hinge-binding fragment in various kinases. nih.gov Modifications to this scaffold have revealed that the nature and position of substituents significantly influence biological recognition and potency.

In the pursuit of novel antitumor agents, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One compound, designated as 6o, which incorporates a piperazine moiety, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This particular compound also exhibited considerable selectivity for cancer cells over normal cells. nih.gov

Further investigations into benzimidazole derivatives linked to an indazole core have provided insights into their activity as FMS-like tyrosine kinase 3 (FLT3) inhibitors. nih.gov The addition of various benzamide and phenyl urea substituents led to the discovery of compound 8r, which showed potent inhibition of FLT3 and its mutants with IC50 values in the nanomolar range. nih.govresearchgate.net

The following table summarizes the activity of key derivatives:

| Compound | Target/Cell Line | Activity (IC50) |

|---|---|---|

| 6o | K562 | 5.15 µM |

| 8r | FLT3 | 41.6 nM |

| 8r | FLT3-ITD (W51) | 22.8 nM |

| 8r | FLT3-TKD (D835Y) | 5.64 nM |

Positional Isomerism and its Impact on Pharmacophore Optimization

The arrangement of atoms within the indazole ring system is critical for biological activity. Studies on fluorinated 7-amino-4-quinolone-3-carboxylic acids have shown that the position of the fluorine substituent can influence the molecule's photochemical properties and degradation pathways. acs.org For instance, 6-fluoro derivatives undergo heterolytic defluorination upon exposure to light. acs.org While not directly pertaining to 6-Fluoro-1H-indazol-7-amine, this highlights the importance of substituent positioning on the chemical behavior of related heterocyclic systems. The precise placement of the fluorine atom at the 6-position of the 1H-indazol-7-amine core is a deliberate design choice to modulate the electronic properties and metabolic stability of the molecule, thereby influencing its pharmacophore interactions.

Rational Design Principles for Modulating Pre-clinical Biological Activity

The rational design of this compound derivatives has been guided by a deep understanding of their mechanism of action and SAR. A key strategy has been the modification of the 1H-indazole-3-amide framework to enhance antitumor activity. nih.gov By incorporating fragments known to interact with specific biological targets, researchers have been able to develop potent and selective inhibitors.

In the development of FLT3 inhibitors, the indazole fragment was identified as a crucial hinge-binder that interacts with the ATP-binding pocket of the kinase. nih.gov This insight led to the synthesis of a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives with various aromatic substituents. nih.gov This structure-based design approach resulted in compounds with significantly improved inhibitory activity against both wild-type and mutant forms of FLT3. nih.gov

Computational Chemistry Approaches to SAR Elucidation

Computational methods play a vital role in modern drug discovery and have been applied to understand the SAR of indazole derivatives. unipd.it Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how chemical structure relates to biological activity.

QSAR studies on amide derivatives as xanthine oxidase inhibitors have demonstrated the utility of machine learning algorithms in predicting the inhibitory potency of compounds. frontiersin.org These models use molecular descriptors to establish a mathematical relationship between the structure of a molecule and its biological effect. For a series of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, QSAR models were developed to predict their activity against Plasmodium falciparum. mdpi.com These models identified key molecular features necessary for antimalarial activity, guiding the design of more potent analogs. mdpi.com

Molecular docking simulations have been used to investigate the binding modes of indazole derivatives with their target proteins. nih.gov For the FLT3 inhibitors, docking studies revealed that the benzimidazole and quinazoline core structures play a key role in binding to the Phe691 residue in the FLT3 kinase via π-π interactions. nih.gov These computational insights are instrumental in the rational design and optimization of new drug candidates.

Molecular Mechanism of Action Studies of 6 Fluoro 1h Indazol 7 Amine Derivatives in Pre Clinical Models

Enzyme Inhibition Kinetics and Mechanistic Studies

Derivatives of the fluoro-indazole-amine scaffold have been identified as potent inhibitors of several key enzymes involved in inflammation and oncology, including Receptor-Interacting Protein Kinase 2 (RIPK2) and Fibroblast Growth Factor Receptor (FGFR).

RIPK2 Inhibition:

A prominent example is GSK583, a derivative of the isomeric 5-fluoro-1H-indazol-3-amine, which has been characterized as a highly potent and selective inhibitor of RIPK2 kinase. nih.govh1.co RIPK2 is a critical kinase in the NOD1 and NOD2 signaling pathways, which are central to the innate immune response to bacterial pathogens. nih.gov Dysregulation of this pathway is linked to inflammatory conditions. h1.co GSK583 demonstrated exquisite selectivity for RIPK2 when screened against a large panel of other kinases, making it a valuable tool for studying the specific role of RIPK2 in disease models. nih.govh1.co

FGFR Inhibition:

The indazole scaffold is a key feature in a number of FGFR inhibitors. nih.gov FGFRs are receptor tyrosine kinases whose aberrant activation is a known driver in the progression of various cancers. nih.gov Structure-activity relationship (SAR) studies on 1H-indazol-3-amine derivatives have shown that substitutions on the indazole ring significantly impact inhibitory activity. Notably, the introduction of a fluorine atom at the 6-position of the indazole ring led to enhanced enzymatic activity against FGFR1 and FGFR2, as well as improved cellular potency. nih.gov One such derivative, compound 2a (structure not fully disclosed in the source), which incorporates a 2,6-difluoro-3-methoxyphenyl group, exhibited potent inhibition of FGFR1 and FGFR2. nih.govnih.gov

IDO1 and CYP1A2 Modulation:

Other indazole-amine derivatives have shown activity against different enzymatic targets. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine was found to suppress the expression of the Indoleamine 2,3-dioxygenase 1 (IDO1) protein, an enzyme involved in immune tolerance that is often exploited by tumors. researchgate.net Furthermore, efforts to optimize indazole-based scaffolds as mGlu4 positive allosteric modulators have also focused on mitigating liabilities such as the induction of Cytochrome P450 1A2 (CYP1A2), indicating the scaffold's interaction with metabolic enzymes. lookchem.com

Table 1: Enzyme Inhibition by Fluoro-Indazole-Amine and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Target Enzyme | Potency (IC₅₀) | Key Findings |

|---|---|---|---|---|

| 5-Fluoro-1H-indazol-3-amine Derivative | GSK583 | RIPK2 | Not specified | Highly potent and selective inhibitor |

| 1H-Indazol-3-amine Derivative | Compound 2a | FGFR1 | < 4.1 nM | 6-fluoro substitution improves activity |

| 1H-Indazol-3-amine Derivative | Compound 2a | FGFR2 | 2.0 ± 0.8 nM | Potent enzymatic inhibition |

| 1H-Indazol-6-amine Derivative | N-(4-fluorobenzyl)-1H-indazol-6-amine | IDO1 | Not specified | Suppressed protein expression |

Receptor Binding Affinities and Allosteric Modulation Investigations

While specific receptor binding affinity data for 6-fluoro-1H-indazol-7-amine derivatives are not extensively documented in the reviewed literature, the broader family of indazole and related heterocyclic compounds are actively being investigated as ligands for various receptors. For example, derivatives of a structurally similar pyrazolo[4,3-b]pyridine scaffold have been developed as ligands with high affinity and selectivity for the Cannabinoid Type 2 (CB2) receptor. nih.gov

The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, is a key strategy in modern drug discovery. tandfonline.com This approach offers the potential for greater receptor selectivity. tandfonline.com Research into heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, has identified positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs), highlighting the potential for indazole-based structures to function in a similar capacity. lookchem.comtandfonline.com The investigation of this compound derivatives for receptor binding and allosteric modulation remains a promising area for future research.

Protein-Ligand Interaction Profiling

Understanding the precise interactions between a ligand and its target protein at the atomic level is fundamental to mechanism-of-action studies. Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are pivotal in this regard.

Crystallography:

The development of the selective RIPK2 inhibitor GSK583, a 5-fluoro-1H-indazol-3-amine derivative, was aided by structure-based drug design, which relies on high-resolution crystal structures. frontiersin.org The co-crystal structure of GSK583 bound to RIPK2 kinase revealed key interactions within the ATP-binding pocket, providing a structural basis for its potency and selectivity and guiding further optimization efforts. frontiersin.org Similarly, the design of FGFR inhibitors has been informed by the crystal structures of related compounds bound to the FGFR kinase domain, showing how the indazole core can effectively interact with the hinge region of the kinase. acs.org

NMR and HDX-MS:

While specific NMR or HDX-MS studies on this compound derivatives were not identified, these techniques are powerful tools for studying protein-ligand interactions in solution. NMR spectroscopy can be used to map the binding site (epitope mapping) and determine the dissociation constants of ligands. dntb.gov.ua HDX-MS provides insights into the conformational dynamics of a protein upon ligand binding, revealing changes in solvent accessibility and flexibility across the protein structure. These methods are highly applicable for validating binding modes predicted by crystallography and for understanding the allosteric effects of ligands on their protein targets.

Cellular Pathway Perturbation Studies in In Vitro Models

The molecular interactions of fluoro-indazole-amine derivatives translate into measurable effects on cellular behavior. In vitro studies using cancer cell lines have demonstrated their ability to perturb key cellular pathways, notably those controlling the cell cycle and apoptosis (programmed cell death).

Cell Cycle Effects:

Derivatives of the 1H-indazol-6-amine scaffold have been shown to impact cell cycle progression. Specifically, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce G2/M cell cycle arrest in human colorectal cancer (HCT116) cells, preventing them from entering mitosis and thus inhibiting proliferation. researchgate.net

Apoptosis Induction:

The induction of apoptosis is a primary goal of many cancer therapies. nih.gov Several 1H-indazole-3-amine derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines. nih.govnih.gov For example, one study on K562 chronic myeloid leukemia cells showed that a synthesized indazole derivative (compound 6o ) induced apoptosis in a concentration-dependent manner. nih.govbohrium.com Mechanistic investigations suggested this effect was potentially mediated through the inhibition of Bcl2 family proteins and perturbation of the p53/MDM2 pathway, which are critical regulators of apoptosis. nih.govbohrium.com

Table 2: Cellular Effects of Indazole-Amine Derivatives in In Vitro Models This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Cell Line | Cellular Effect | Potential Pathway |

|---|---|---|---|---|

| 1H-Indazol-6-amine Derivative | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | G2/M Cell Cycle Arrest | Not specified |

| 1H-Indazol-3-amine Derivative | Compound 6o | K562 (Leukemia) | Apoptosis Induction | p53/MDM2, Bcl2 |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

The this compound scaffold and its relatives are actively being explored using modern computational drug design techniques. Both SBDD and LBDD are integral to the discovery and optimization of potent and selective inhibitors based on the indazole core.

Structure-Based Drug Design (SBDD):

SBDD relies on the three-dimensional structure of the target protein to design molecules that can fit precisely into the binding site. This approach has been instrumental in the development of indazole-based kinase inhibitors. For example, the discovery of potent RIPK2 inhibitors was guided by the co-crystal structure of an early lead compound with the kinase, which allowed researchers to identify opportunities to improve selectivity by exploiting a hydrophobic back pocket. frontiersin.org Similarly, the design of novel FGFR inhibitors involved using the known crystal structure of the FGFR1 kinase domain to guide the extension of the indazole scaffold towards the solvent-exposed region of the binding cavity to form new hydrogen-bonding interactions. acs.org

Ligand-Based Drug Design (LBDD):

When a high-resolution structure of the target is unavailable, LBDD methods are employed. These strategies use the knowledge of known active ligands to build a pharmacophore model or develop a quantitative structure-activity relationship (QSAR). The systematic exploration of substitutions on the indazole ring of FGFR inhibitors is a classic example of generating SAR. nih.govnih.gov Studies that identified the 6-fluoro substitution as beneficial for FGFR inhibition demonstrate the application of these principles to guide the synthesis of more potent compounds. nih.gov These design strategies, often used in combination, are crucial for refining the pharmacological properties of this compound derivatives and advancing them as potential clinical candidates.

Computational and Theoretical Chemical Studies on 6 Fluoro 1h Indazol 7 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules. researchgate.net These methods are used to optimize the molecular geometry and calculate various electronic descriptors. For instance, DFT calculations at the B3LYP/6-31G(d,p) level are commonly employed for such analyses on indazole derivatives. researchgate.net

HOMO-LUMO Energy Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov In studies of various indazole derivatives, this energy gap has been calculated to understand the charge transfer interactions within the molecule and predict its bioactivity. researchgate.netnih.gov For 6-Fluoro-1H-indazol-7-amine, this analysis would reveal its kinetic stability and potential for intermolecular charge transfer.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting how it will interact with other molecules. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. nih.gov

In an MEP map, different colors represent different electrostatic potential values. Typically:

Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. nih.gov

Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov

Green represents neutral or zero potential regions. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom, highlighting them as potential sites for hydrogen bonding or electrophilic interaction. The amine group's hydrogen atoms would likely show positive potential, marking them as sites for nucleophilic interaction. researchgate.netrsc.org

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.netuni-muenchen.de This analysis provides insight into the electronic structure and the distribution of charge across the molecule. niscpr.res.in The calculated charges are influenced by the electronegativity of the atoms and their bonding environment. Understanding the charge distribution is important for interpreting molecular reactivity, dipole moment, and polarizability. researchgate.netniscpr.res.in For this compound, a Mulliken charge analysis would quantify the electron-withdrawing effect of the fluorine atom and the nitrogen atoms on the rest of the molecule.

| Atom | Calculated Mulliken Charge (a.u.) |

| F | Data not available in search results |

| N (ring) | Data not available in search results |

| N (amine) | Data not available in search results |

| C (aromatic) | Data not available in search results |

| H | Data not available in search results |

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org In drug discovery, MD simulations are crucial for evaluating the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. nih.govresearchgate.net These simulations can predict how the ligand-protein complex behaves in a biological environment, providing insights into the binding stability and the specific interactions that hold the complex together. nih.govajchem-a.com For various indazole derivatives, MD simulations have been used to confirm the stability of docked poses within the active sites of enzymes like Cyclooxygenase-2 (COX-2) and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govresearchgate.net Such a study for this compound would be essential to validate its potential as an inhibitor for a specific target.

Ligand Docking and Scoring Methodologies for Virtual Screening

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein. derpharmachemica.comjocpr.com This method is widely used in virtual screening to identify potential drug candidates from large libraries of compounds. ugm.ac.id The process involves placing the ligand into the active site of the protein and evaluating its binding affinity using a scoring function. derpharmachemica.com The score represents the strength of the interaction, with lower (more negative) binding energies typically indicating a more favorable interaction. nih.govderpharmachemica.com Docking studies on various indazole derivatives have successfully identified potential inhibitors for targets involved in cancer, such as the aromatase enzyme and MDM2 receptors. derpharmachemica.comjocpr.com For this compound, docking would be used to predict its binding mode and affinity to a selected biological target.

Prediction of ADME-relevant Molecular Descriptors for In Silico Screening

In silico screening for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. researchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.gov Computational tools are used to calculate molecular descriptors such as lipophilicity (logP), water solubility, and compliance with rules like Lipinski's Rule of Five. researchgate.netjaptronline.com These rules help predict a compound's potential for oral bioavailability. ekb.eg Studies on novel indazole derivatives have utilized these in silico tools to assess their drug-likeness and pharmacokinetic properties, guiding the selection of candidates for further development. researchgate.netresearchgate.net A similar analysis for this compound would be performed to evaluate its potential as a drug candidate.

| ADME Descriptor | Description | Predicted Value |

| Molecular Weight | Mass of the molecule ( g/mol ). | Data not available in search results |

| LogP | Octanol-water partition coefficient; indicates lipophilicity. | Data not available in search results |

| Hydrogen Bond Donors | Number of donor atoms (e.g., in OH, NH groups). | Data not available in search results |

| Hydrogen Bond Acceptors | Number of acceptor atoms (e.g., N, O). | Data not available in search results |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Data not available in search results |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Data not available in search results |

Reaction Mechanism Elucidation using Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of indazole derivatives. By modeling the electronic structure of molecules, DFT allows researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing deep insights into the preferred reaction pathways. While specific DFT studies on the reaction mechanisms involving this compound are not extensively available in the public domain, the principles and methodologies can be understood from studies on analogous substituted indazoles.

Theoretical investigations into indazole synthesis often focus on key bond-forming steps, such as the cyclization process to form the bicyclic ring system. For instance, DFT calculations have been employed to understand the reductive cyclization of nitroaromatics, a common strategy for synthesizing indazoles. These studies can distinguish between different proposed mechanisms, such as pathways involving nitrene intermediates versus non-nitrene pathways. By calculating the energy barriers for each potential step, a more likely mechanism can be proposed. For example, in the Cadogan cyclization for the synthesis of 2H-indazoles, computational studies have examined the viability of nitrene formation pathways by comparing their activation energies to alternative cyclization routes.

Another area where DFT provides critical insights is in understanding the regioselectivity of reactions, such as N-alkylation of the indazole core. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and predicting which site will be preferentially functionalized is crucial for synthetic design. DFT calculations can model the reaction pathways for alkylation at both positions, often revealing that the preferred product is formed via a lower energy transition state. For example, in the N-alkylation of a substituted indazole like methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies have suggested a chelation mechanism favoring N1 substitution in the presence of certain cations, while non-covalent interactions drive the formation of the N2-substituted product under other conditions beilstein-journals.org.

Furthermore, DFT can be used to explore more unconventional reaction mechanisms. For example, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes was revealed through DFT calculations to proceed via a radical chain mechanism nih.gov. Such insights are often difficult to obtain through experimental means alone.

For a hypothetical reaction involving this compound, a DFT study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: The electronic energies of all optimized structures are calculated to determine the reaction enthalpies and activation energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state connects the correct reactant and product.

The data generated from these calculations can be compiled into tables to compare different reaction pathways. Below is a hypothetical data table illustrating the kind of information a DFT study on a proposed cyclization reaction to form a derivative of this compound might yield.

| Structure | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant Complex | Initial association of reactants | 0.0 | 0 |

| TS1 | Transition state for N-N bond formation | +25.4 | 1 |

| Intermediate 1 | Cyclic intermediate after N-N bond formation | -15.2 | 0 |

| TS2 | Transition state for aromatization | +10.8 | 1 |

| Product Complex | Final product with catalyst | -45.7 | 0 |

This table is illustrative and does not represent real experimental or computational data for this compound.

This type of detailed computational analysis provides a molecular-level understanding of reaction mechanisms, guiding the development of more efficient and selective synthetic routes for complex molecules like this compound.

Advanced Spectroscopic and Chromatographic Techniques for Research on 6 Fluoro 1h Indazol 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For a molecule like "6-Fluoro-1H-indazol-7-amine," a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹⁵N) is particularly powerful.

¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms in a molecule. In the indazole ring system, the chemical shifts and coupling constants of the aromatic protons are diagnostic. For the parent 1H-indazole in DMSO-d₆, protons resonate at specific chemical shifts: H3 (8.08 ppm), H4 (7.77 ppm), H5 (7.11 ppm), H6 (7.35 ppm), and H7 (7.55 ppm) chemicalbook.com. The introduction of the fluorine at C6 and the amine group at C7 would significantly alter this pattern due to their electronic effects (electron-withdrawing for fluorine, electron-donating for the amine). The amine protons (NH₂) would typically appear as a broad singlet, and the indazole N-H proton would also be observable, often as a broad peak at a higher chemical shift (e.g., ~13 ppm for 1H-indazole) chemicalbook.com.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substituents present researchgate.netnih.gov. For instance, the position of substitution on the indazole ring can be unambiguously determined by comparing the ¹³C chemical shifts of the isomers nih.govnih.gov. The carbon atoms directly bonded to the fluorine (C6) and the amine group (C7) would show the most significant shifts. The C-F coupling constants are also a key diagnostic feature.

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is an exceptionally useful and highly sensitive technique for its characterization chemrxiv.orgnih.gov. ¹⁹F NMR offers a wide chemical shift range, which minimizes signal overlap and provides high resolution nih.gov. The chemical shift of the fluorine atom at the C6 position would provide direct evidence of its electronic environment. Coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) would further confirm the substitution pattern on the aromatic ring. This technique is also valuable for monitoring reactions involving fluorinated compounds and for studying interactions with biological targets mdpi.com.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive than other NMR techniques, provides direct information about the nitrogen atoms in the pyrazole (B372694) ring of the indazole system nih.gov. The chemical shifts of N1 and N2 are distinctly different and are highly dependent on whether the indazole is a 1H- or 2H-tautomer, making ¹⁵N NMR a reliable method for tautomeric assignments researchgate.net. For example, in studies of nitro-indazole derivatives, the ¹⁵N chemical shifts of N1 and N2 were shown to be very different between N-1 and N-2 substituted isomers nih.gov.

Illustrative NMR Data for a Related Indazole Structure

Click to view interactive data table

| Nucleus | Chemical Shift (δ, ppm) - Example: 3-substituted 1H-indazole | Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | ||

| H4 | ~7.7 ppm | d, J ≈ 8.2 Hz |

| H5 | ~7.2 ppm | dt, J ≈ 7.3, 1.3 Hz |

| H6 | ~7.4 ppm | m |

| H7 | ~7.6 ppm | m |

| NH | ~10.7 ppm | s (broad) |

| ¹³C NMR | ||

| C3 | ~143.8 ppm | |

| C3a | ~121.9 ppm | |

| C4 | ~121.4 ppm | |

| C5 | ~126.7 ppm | |

| C6 | ~121.0 ppm | |

| C7 | ~110.2 ppm | |

| C7a | ~140.8 ppm | |

| ¹⁹F NMR | ||

| Ar-F | Varies widely based on environment | (e.g., d, t, m) |

Note: Data is generalized from literature on substituted indazoles for illustrative purposes and does not represent experimentally determined values for this compound. Data adapted from studies on 3-substituted 1H-indazoles amazonaws.com.

Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of "this compound" and its derivatives, as well as for elucidating their structure through fragmentation analysis.

For "this compound" (C₇H₆FN₃), the expected exact mass can be calculated and compared with the experimental value obtained from High-Resolution Mass Spectrometry (HRMS), confirming the elemental composition. The monoisotopic mass of the parent compound is approximately 151.05 Da chemscene.com.

Electron Ionization (EI) is a common MS technique that can provide a characteristic fragmentation pattern, or "fingerprint," for a molecule. The mass spectrum of the parent 1H-indazole shows a prominent molecular ion peak (M⁺) at m/z 118, which is also the base peak, indicating its stability. Fragmentation involves the loss of HCN (m/z 91) and N₂ (m/z 90) nist.gov. The fragmentation pattern for "this compound" would be expected to show a strong molecular ion peak at m/z 151, with subsequent fragmentation influenced by the fluoro and amino substituents.

Techniques like Electrospray Ionization (ESI) are softer ionization methods commonly coupled with liquid chromatography (LC-MS). ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 152. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification uni.lu.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum provides valuable information about the chemical bonds within "this compound".

Key expected vibrational frequencies include:

N-H Stretching: The N-H bonds of the pyrazole ring and the primary amine group will exhibit characteristic stretching vibrations. The indazole N-H stretch typically appears as a broad band in the range of 3100-3300 cm⁻¹. The amine group (NH₂) will show two bands, a symmetric and an asymmetric stretch, typically in the 3300-3500 cm⁻¹ region.

C-N Stretching: Vibrations for the C-N bonds of the aromatic amine are expected in the 1250-1350 cm⁻¹ range.

C=C and C=N Stretching: Aromatic ring C=C and pyrazole C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.

C-F Stretching: The C-F bond will show a strong absorption band, typically in the 1000-1400 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group usually appears around 1600 cm⁻¹.

The IR spectrum for the parent 1H-indazole (as a hydrochloride salt) shows characteristic peaks that can be used as a reference nist.gov. Comparing the spectrum of "this compound" to that of unsubstituted indazole allows for the clear identification of peaks associated with the fluoro and amino groups.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure and Protein-Ligand Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While obtaining suitable crystals of "this compound" itself may be challenging, analysis of its derivatives or co-crystals can provide invaluable structural insights.

This technique can unambiguously confirm the connectivity of atoms, bond lengths, bond angles, and tautomeric form in the solid state. For example, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine revealed details about its planarity and intermolecular hydrogen bonding networks nih.gov. Similarly, a study on indazol-2-yl-acetic acid confirmed the N-2 substitution and showed how intermolecular hydrogen bonds dictate the supramolecular architecture nih.gov.

In the context of drug discovery, co-crystallizing an indazole derivative with its target protein (e.g., a kinase) is a critical step. The resulting protein-ligand crystal structure reveals the specific binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) that are responsible for the compound's biological activity. This information is crucial for structure-based drug design, enabling rational modifications to improve potency and selectivity ucsf.edu.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for separating, identifying, and quantifying components in a mixture. It is widely used in the research and development of compounds like "this compound" for several key purposes.

Purity Assessment: HPLC is the standard method for determining the purity of a synthesized compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the target compound can be separated from starting materials, byproducts, and other impurities. The purity is typically determined by the relative area of the main peak in the chromatogram, often detected using a UV detector set to a wavelength where the indazole ring absorbs strongly (e.g., 254 nm) ucsf.edu.

Reaction Monitoring: HPLC can be used to monitor the progress of a synthesis reaction. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Various HPLC methods, often coupled with mass spectrometry (LC-MS), are routinely employed in the analysis of heterocyclic compounds, including indazole derivatives, for both qualitative and quantitative purposes researchgate.netmdpi.commdpi.com.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of chemical reactions youtube.com. It is an indispensable tool in synthetic organic chemistry.

To monitor the synthesis of "this compound," a small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel). Spots of the starting materials are also applied as references. The plate is then developed in a suitable solvent system (eluent). The separated spots are visualized, typically under UV light (254 nm), as the indazole ring is UV-active rsc.org.

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, "this compound," will appear and grow stronger youtube.comrsc.org. This allows for a quick assessment of whether the reaction is complete. TLC is also used to determine the appropriate solvent system for purification by column chromatography. The technique is frequently cited in synthetic procedures for various indazole derivatives rsc.orgresearchgate.net.

Applications As a Synthetic Intermediate and Pharmaceutical Scaffold in Academic Research

Role in the Development of Targeted Therapies and Chemical Probes

6-Fluoro-1H-indazol-7-amine serves as a crucial starting material in the synthesis of molecules designed for targeted therapies, particularly in oncology. The indazole core is a well-established pharmacophore for kinase inhibitors, a class of drugs that target specific protein kinases involved in cancer cell growth and proliferation. nih.govucsf.edu The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target protein. organic-chemistry.org

Academic research leverages this scaffold to create novel inhibitors for various kinases. For instance, derivatives of 6-aminoindazole have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. researchgate.net One study highlighted a derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, which demonstrated notable anticancer effects. researchgate.net While this is a related compound, it underscores the potential of the 6-aminoindazole framework, to which this compound belongs, in developing new cancer therapeutics.

Furthermore, this compound is instrumental in the development of chemical probes. These are small molecules designed to selectively bind to a specific protein target, enabling researchers to study its function in biological systems. oicr.on.canih.gov The amine group on this compound provides a convenient handle for attaching reporter tags, such as fluorescent dyes or affinity labels, which are essential for visualizing and identifying the protein targets of the probe. nih.gov

Table 1: Examples of Bioactive Indazole Derivatives in Research

| Compound Class | Therapeutic Target/Application | Key Structural Feature |

| Indazole-based Kinase Inhibitors | Protein Kinases (e.g., Akt, FGFR1) | Indazole scaffold acts as a hinge-binding motif |

| 6-Aminoindazole Derivatives | Anticancer Agents | Amine group for further functionalization |

| Fluorinated Indazoles | Enhanced Metabolic Stability/Binding | Fluorine substitution on the indazole ring |

Integration into Multi-component Reactions for Combinatorial Library Synthesis

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid synthesis of large and diverse libraries of compounds from simple starting materials in a single step. beilstein-journals.orgmdpi.com The structural features of this compound, specifically the presence of a reactive amine group, make it an ideal candidate for incorporation into MCRs.

Academic researchers utilize MCRs to generate extensive libraries of novel indazole-containing compounds for high-throughput screening to identify new drug leads. nih.gov While direct examples of MCRs involving this compound are not extensively documented in readily available literature, the use of 6-aminoindazole in such reactions has been reported, demonstrating the feasibility of this approach. researchgate.net These reactions can be used to construct complex heterocyclic systems fused to the indazole core, significantly expanding the chemical space available for drug discovery. nih.gov The fluorine atom in this compound can also be advantageous in the context of library synthesis, as it can be used as a handle for fluorous-phase synthesis techniques, which facilitate the purification of the reaction products. nih.gov

Use in Functional Probe Development and Ligand-Target Identification Studies

Functional probes are specialized chemical tools that not only bind to a target protein but also report on its activity or conformational state. The development of such probes is a key area of chemical biology research. This compound can be used as a scaffold to build functional probes for studying protein function in living cells.

The amine group can be modified to incorporate environmentally sensitive fluorophores or reactive groups for covalent labeling of the target protein. acs.org For example, a probe could be designed where the fluorescence properties of a linked dye change upon binding of the indazole core to its protein target, providing a real-time readout of target engagement.

In ligand-target identification studies, the goal is to determine the specific protein or proteins that a bioactive compound interacts with. Photoaffinity labeling is a common technique used for this purpose. nih.gov this compound can be derivatized with a photo-reactive group, which, upon exposure to UV light, will form a covalent bond with the target protein. Subsequent proteomic analysis can then be used to identify the labeled protein, thus revealing the molecular target of the original bioactive compound.

Precedent for Indazole-Based Scaffolds in Academic Drug Discovery Programs

The indazole scaffold has a strong precedent in academic drug discovery programs, further validating the importance of intermediates like this compound. Numerous academic research groups have focused on the synthesis and biological evaluation of indazole derivatives for a wide range of therapeutic applications, including cancer, inflammation, and infectious diseases. researchgate.netnih.govnih.govrsc.org

These programs have led to the discovery of potent and selective inhibitors for various drug targets. benthamdirect.comnih.gov For instance, academic research has been instrumental in elucidating the structure-activity relationships of indazole-based kinase inhibitors and in developing novel synthetic methodologies for accessing diverse indazole libraries. nih.govnih.gov The knowledge generated from these academic programs provides a strong foundation for the continued exploration of new indazole-based compounds derived from this compound.

Table 2: Key Approved Drugs with an Indazole Scaffold

| Drug Name | Therapeutic Use |

| Axitinib | Renal Cell Carcinoma |

| Pazopanib | Renal Cell Carcinoma and Soft Tissue Sarcoma |

| Entrectinib | Solid Tumors with NTRK Gene Fusions |

| Niraparib | Ovarian, Fallopian Tube, and Peritoneal Cancer |

| Benzydamine | Pain and Inflammation |

| Granisetron | Nausea and Vomiting |

Challenges and Future Directions in 6 Fluoro 1h Indazol 7 Amine Research

Addressing Synthetic Efficiency and Sustainability in Indazole Chemistry

The synthesis of functionalized indazoles presents several challenges, including the control of regioselectivity to produce the desired 1H- or 2H-indazole isomers and the frequent reliance on multi-step procedures with harsh reaction conditions. organic-chemistry.orgacs.org Traditional methods can be inefficient and generate significant chemical waste, prompting a shift towards more sustainable and efficient synthetic strategies.

Future research is focused on developing green and sustainable synthetic protocols. tandfonline.com This includes the use of environmentally benign solvents like PEG-400 and water, and the development of heterogeneous nanocatalysts that can be easily recovered and reused. acs.orgorganic-chemistry.org Modern synthetic advancements such as one-pot reactions, metal-free synthesis, and late-stage C–H bond functionalization are critical for improving atom economy and reducing the environmental impact. organic-chemistry.orgrsc.orgnih.gov These innovative methods allow for rapid access to a wide variety of functionalized heterocyclic compounds, which is crucial for accelerating drug discovery programs. rsc.org

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Methods | Multi-step synthesis, use of stoichiometric reagents, often harsh conditions (e.g., high temperature, strong acids/bases). | Well-established and understood reaction pathways. | Low overall yield, poor atom economy, significant waste generation, potential for safety hazards. |

| Modern Catalytic Methods | Use of transition metal catalysts (e.g., Rhodium, Silver) for C-H activation and bond formation. nih.govacs.org | High efficiency, high regioselectivity, milder reaction conditions, broad functional group tolerance. | Cost of precious metal catalysts, potential for metal contamination in the final product. |

| Green & Sustainable Methods | Use of water or green solvents (PEG-400), heterogeneous catalysts, metal-free reactions, microwave irradiation. tandfonline.comacs.orgorganic-chemistry.org | Reduced environmental impact, improved safety, catalyst recyclability, often faster reaction times. | Catalyst stability and activity can be a concern; scope may be limited compared to traditional methods. |

| One-Pot Procedures | Multiple reaction steps are performed in a single reaction vessel without isolating intermediates. organic-chemistry.orgacs.org | Increased efficiency, reduced solvent use and waste, time-saving. | Requires careful optimization of reaction conditions to ensure compatibility of all reagents and steps. |

Expanding the Scope of Biological Target Engagement for Indazole Scaffolds

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.govnih.gov Many indazole-based compounds have shown significant activity against targets such as Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Aurora kinases. nih.govnih.govbiotech-asia.org

The future of indazole-based drug discovery lies in expanding the range of biological targets. While kinase inhibition in oncology remains a primary focus, research is branching out to address other therapeutic areas. rsc.orgnih.gov There is growing interest in developing indazole derivatives for neurodegenerative diseases, inflammatory conditions, and infectious diseases. researchgate.netnih.gov

Furthermore, within the field of kinase inhibition, novel strategies are being explored to overcome challenges like drug resistance and off-target effects. whizolosophy.comnih.gov This includes the design of inhibitors that target allosteric sites (non-ATP competitive) or form covalent bonds with the kinase, which can offer greater selectivity and prolonged duration of action. nih.govmdpi.commdpi.com The goal is to develop highly specific inhibitors that minimize toxicity and are effective against mutations that confer resistance to traditional ATP-competitive drugs. nih.gov

| Target Class | Specific Examples | Therapeutic Area | Status |

|---|---|---|---|